Scientific Field: Medicinal chemistry and pharmacology.
Summary: Researchers investigate the compound’s potential as a drug candidate.
Methods: Synthesis of 4-(Piperidin-4-yl)phenol hydrobromide and subsequent biological assays to assess its pharmacological properties.
Results: Quantitative data on binding affinity, cellular activity, and potential therapeutic applications.
4-(Piperidin-4-yl)phenol hydrobromide is a chemical compound with the molecular formula C₁₁H₁₆BrNO and a molecular weight of 258.15 g/mol. It is characterized by the presence of a piperidine ring attached to a phenolic structure, which contributes to its unique chemical properties. The compound is soluble in water and exhibits high gastrointestinal absorption, making it suitable for various biological applications .
This compound is known for its potential as a pharmacological agent, particularly in neuropharmacology due to its ability to interact with neurotransmitter systems. Its structure includes two hydrogen bond donors and two acceptors, which may influence its biological interactions .
The chemical behavior of 4-(Piperidin-4-yl)phenol hydrobromide can be analyzed through various reactions typical of phenolic compounds and amines. It can undergo:
These reactions are significant for synthesizing derivatives that may enhance its pharmacological properties or alter its solubility and bioavailability .
The synthesis of 4-(Piperidin-4-yl)phenol hydrobromide typically involves several steps:
These methods can vary based on available reagents and desired purity levels .
The applications of 4-(Piperidin-4-yl)phenol hydrobromide span various fields:
Studies on 4-(Piperidin-4-yl)phenol hydrobromide's interactions primarily focus on its metabolic pathways and enzyme inhibition profiles. It is identified as a substrate for P-glycoprotein, indicating that it may influence drug transport across cellular membranes. Understanding these interactions is crucial for predicting how this compound behaves in biological systems and its potential side effects when co-administered with other drugs .
Several compounds share structural similarities with 4-(Piperidin-4-yl)phenol hydrobromide, each exhibiting unique properties:
Compound Name | CAS Number | Similarity Score |
---|---|---|
2-(Piperidin-4-yl)phenol hydrochloride | 1616370-88-7 | 0.89 |
3-(Piperidin-1-ylmethyl)phenol | 73279-04-6 | 0.77 |
4-(3-Methoxybenzyl)piperidine hydrochloride | 149986-58-3 | 0.87 |
3-(3-Methoxyphenyl)pyrrolidine | 38175-35-8 | 0.81 |
These compounds differ primarily in their substituents on the phenolic ring or piperidine structure, leading to variations in their biological activity and pharmacological profiles. For instance, while some may have enhanced solubility or different metabolic pathways, others might exhibit distinct therapeutic effects .